Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 99967-76-7
VCID: VC5907164
InChI: InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3
SMILES: COC(=O)C1=C(N=C(S1)N2CCCC2)N
Molecular Formula: C9H13N3O2S
Molecular Weight: 227.28

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

CAS No.: 99967-76-7

Cat. No.: VC5907164

Molecular Formula: C9H13N3O2S

Molecular Weight: 227.28

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate - 99967-76-7

Specification

CAS No. 99967-76-7
Molecular Formula C9H13N3O2S
Molecular Weight 227.28
IUPAC Name methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3
Standard InChI Key WPWAIDNVUIJHLF-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(S1)N2CCCC2)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The systematic IUPAC name for this compound is methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate. Alternative synonyms include:

  • Methyl 4-amino-2-(pyrrolidin-1-yl)thiazole-5-carboxylate

  • NSC613614

  • ZINC1612292 .

Structural Features

The molecule comprises a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with:

  • An amino group (-NH2_2) at the 4-position.

  • A pyrrolidine ring (a five-membered secondary amine) at the 2-position.

  • A methyl ester (-COOCH3_3) at the 5-position.

The presence of these functional groups enhances its reactivity, making it a versatile scaffold for further chemical modifications .

Physicochemical Properties

Basic Physical Parameters

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular Weight227.28 g/molCalculated
DensityNot reported
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DMF)
Refractive IndexNot available

The compound’s solubility profile suggests compatibility with polar aprotic solvents, a trait critical for its use in synthetic reactions .

Spectroscopic Data

  • 1^1H-NMR: Peaks corresponding to pyrrolidine protons (δ 1.8–2.1 ppm), methyl ester (δ 3.7 ppm), and aromatic thiazole protons (δ 6.5–7.2 ppm) align with analogous thiazole derivatives .

  • LC-MS: A molecular ion peak at m/z 227.28 confirms the molecular weight .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a Ganch reaction, a method widely used for thiazole formation. A representative protocol involves:

  • Step 1: Condensation of pyrrolidine with ethyl isothiocyanatidocarbonate to form 1-pyrrolidinecarbothioamide .

  • Step 2: Reaction of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with the carbothioamide in methanol, yielding the thiazole intermediate .

  • Step 3: Cyclocondensation with hydrazine hydrate to form pyridazinone derivatives, though this step may vary based on target applications .

Optimization and Yield

  • Reaction Conditions: Reflux in methanol (4 hours) followed by alkaline workup (pH 8) yields the product in 78–87% purity .

  • Purification: Recrystallization from ethanol-DMF (1:1) enhances purity to >95% .

Hazard CategoryClassificationPictogram
Skin IrritationCategory 2⚠️ Warning
Eye IrritationCategory 2A⚠️ Warning
Respiratory ToxicityCategory 3⚠️ Warning

Regulatory and Environmental Considerations

Environmental Impact

  • Ecotoxicity: Data unavailable; recommended to treat as persistent organic pollutant (POP) .

  • Disposal: Incinerate in a certified facility; avoid release into waterways .

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